molecular formula C14H9F3N4O2 B2654474 N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide CAS No. 343372-43-0

N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide

Cat. No.: B2654474
CAS No.: 343372-43-0
M. Wt: 322.247
InChI Key: AQYIXSUKJYIPDJ-UHFFFAOYSA-N
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Description

N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is a chemical compound with the molecular formula C14H9F3N4O2 It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a furan ring attached to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide typically involves the condensation of 3-(trifluoromethyl)quinoxalin-2-ylamine with furan-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
  • 3-(trifluoromethyl)quinoxalin-2-ylamine
  • Furan-2-carbohydrazide

Uniqueness

N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide stands out due to its unique combination of a quinoxaline ring with a trifluoromethyl group and a furan ring attached to a carbohydrazide moiety. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2/c15-14(16,17)11-12(19-9-5-2-1-4-8(9)18-11)20-21-13(22)10-6-3-7-23-10/h1-7H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYIXSUKJYIPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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